
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 6-bromoquinoline moiety via an amino group. This structure combines the aromatic properties of benzoate derivatives with the heterocyclic quinoline system, which is often associated with biological activity, particularly in antimicrobial and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide (6-bromoquinoline), organoboron compound (ethyl 3-aminobenzoate), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Typically, a polar aprotic solvent such as DMF or DMSO is used.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but is generally between 12-24 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or alcohol.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted quinoline derivatives.
Oxidation: Oxidized quinoline derivatives with altered functional groups.
Reduction: Reduced quinoline derivatives with different oxidation states.
Hydrolysis: Carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate has been evaluated for its antibacterial and anticancer properties.
Antibacterial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has indicated that derivatives of quinoline-based compounds can inhibit the proliferation of cancer cells. For example, certain synthesized derivatives have shown enhanced antiproliferative activity, making them candidates for further development as anticancer agents .
Steglich Esterification
One common method for synthesizing this compound is through Steglich esterification, where a carboxylic acid reacts with an alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). This method allows for the efficient formation of esters with moderate to high yields .
Suzuki-Miyaura Coupling
Another significant method involves the Suzuki-Miyaura cross-coupling reaction, which is effective for constructing carbon-carbon bonds between aryl halides and boronic acids. This technique has been utilized to synthesize various quinoline derivatives that may possess enhanced biological activities .
Mechanism of Action
The mechanism of action of Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate involves its interaction with molecular targets and pathways in biological systems. The quinoline ring is known to intercalate with DNA, inhibiting the replication and transcription processes . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include ethyl benzoate derivatives with variations in substituents and heterocyclic systems. Key examples are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Quinoline derivatives are known for enhanced pharmacokinetic profiles in drug design .
- Substituent Effects: Bromine at the quinoline 6-position (target) vs. nitro groups (Compound 3) or chlorine () impacts electron-withdrawing effects and solubility. Ethoxylated analogs (e.g., ethoxylated ethyl-4-aminobenzoate ) exhibit high water solubility (>99% purity), contrasting with the lipophilic nature of brominated or chlorinated derivatives.
Physicochemical Properties
- Molecular Weight: The target compound (394.24 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), unlike high-molecular-weight ethoxylated derivatives (e.g., C₅₉H₁₁₁NO₂₇, 1266.6 g/mol ).
- Thermal Stability : Halogenated derivatives (e.g., ) may exhibit higher melting points due to increased van der Waals interactions.
Biological Activity
Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research results.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the coupling of a quinoline derivative with an ethyl benzoate moiety. The presence of the bromo group on the quinoline ring enhances its reactivity and biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 6BrCaQ, showed antiproliferative activity against various cancer cell lines, including MCF7 and Caco2, with GI50 values ranging from 2 to 8 µM . The incorporation of the quinoline nucleus into other structures has been shown to enhance these effects.
Case Study: Antiproliferative Effects
A study evaluated the growth-inhibitory potency of several convolvine derivatives against human colon carcinoma HCT-116 cells. Among these, a compound structurally similar to this compound exhibited a GI50 value of approximately 10 µM, indicating strong antiproliferative activity . The results are summarized in Table 1.
Compound | Cell Line | GI50 (µM) | Survival (%) |
---|---|---|---|
This compound | HCT-116 | 10 | 19 |
Reference Compound (6BrCaQ) | HCT-116 | 8 | 10 |
Antimicrobial Activity
The antimicrobial properties of compounds containing quinoline structures have also been explored. In vitro studies have shown that derivatives exhibit significant antibacterial activity against gram-positive bacteria and moderate effectiveness against gram-negative strains such as E. coli.
Minimum Inhibitory Concentration (MIC)
Research indicated that certain derivatives achieved MIC values ranging from 15.62 to 250 μg/mL against various bacterial strains . These findings suggest that modifications to the quinoline structure can enhance antibacterial efficacy.
The mechanism underlying the anticancer and antimicrobial activities of this compound is believed to involve multiple pathways:
- Inhibition of HSP90 Client Proteins : Similar compounds have been shown to downregulate critical client proteins associated with cancer progression .
- Interference with DNA Replication : Some studies suggest that quinoline derivatives can interact with DNA, disrupting replication and leading to cell death .
- Formation of Reactive Oxygen Species (ROS) : Increased ROS generation has been linked to the cytotoxic effects observed in cancer cells treated with quinoline-based compounds .
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing Ethyl 3-((6-bromoquinolin-4-yl)amino)benzoate?
Answer:
A common approach involves coupling 6-bromoquinolin-4-amine with ethyl 3-aminobenzoate derivatives. Key steps include:
- Nucleophilic aromatic substitution : Reacting 4-chloro-6-bromoquinoline with ethyl 3-aminobenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .
- Catalytic coupling : Palladium-catalyzed Buchwald-Hartwig amination between aryl halides and amines, ensuring regioselectivity at the quinoline 4-position .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.
Optimization focuses on solvent selection (polar aprotic solvents enhance reaction rates), temperature control (80–100°C), and catalyst loading (1–5 mol% Pd(OAc)₂) to minimize side products .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the quinoline-proton environment (e.g., aromatic protons at δ 8.5–9.0 ppm) and ester carbonyl resonance (δ ~165–170 ppm in 13C NMR) .
- IR spectroscopy : Identify the ester C=O stretch (~1720 cm⁻¹) and NH stretch (~3350 cm⁻¹) .
- HPLC-MS : Assess purity (>98%) and molecular ion peak (m/z ~399 for [M+H]⁺) .
- TLC : Monitor reaction progress using silica plates (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding between the quinoline NH and ester carbonyl) .
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
- Validation : Check for disorder using PLATON; refine anisotropic displacement parameters for non-H atoms .
Q. Advanced: How to address contradictory biological activity data in enzyme inhibition assays?
Answer:
- Dose-response curves : Perform IC₅₀ determinations in triplicate across multiple assays to identify outliers .
- Enzyme source variability : Validate target purity (SDS-PAGE) and activity (positive controls like staurosporine for kinases) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. Basic: What solubility properties influence experimental design?
Answer:
- Solubility profile : Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (>50 mg/mL), and moderately in ethanol (~10 mg/mL) .
- Formulation : Use DMSO stock solutions (<10% v/v in assays) to avoid solvent interference. For in vivo studies, employ co-solvents like PEG-400 or cyclodextrin-based carriers .
Q. Advanced: How to design interaction studies with biological targets using biophysical methods?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka, kd) at varying compound concentrations (1–100 µM) .
- Isothermal titration calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry (n) in PBS buffer (pH 7.4) at 25°C .
- Molecular docking : Use AutoDock Vina to predict binding poses; validate with mutagenesis studies on key residues (e.g., quinoline-binding pocket) .
Q. Basic: What stability considerations are critical for long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the ester group in aqueous buffers (pH < 5 or > 8) and photodegradation under UV light .
- Storage recommendations : Store at –20°C in amber vials under argon; monitor purity via HPLC every 6 months .
Q. Advanced: How can computational modeling predict pharmacokinetic properties?
Answer:
Properties
Molecular Formula |
C18H15BrN2O2 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
ethyl 3-[(6-bromoquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18(22)12-4-3-5-14(10-12)21-17-8-9-20-16-7-6-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
KGSRGBKSNVWDAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.